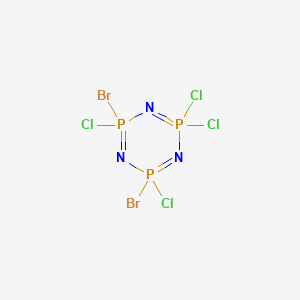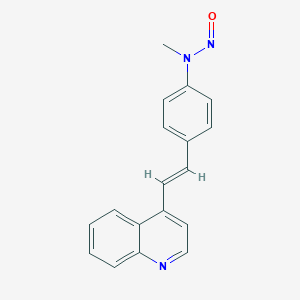
9-Hydroxy-10(E),12(E)-octadecadienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Hydroxy-10(E),12(E)-octadecadienoic acid is a hydroxylated fatty acid, specifically an octadecadienoic acid, which is a derivative of linoleic acid. It is known for its significant biological activities, including the ability to reduce the viability of certain cancer cells and induce apoptosis . This compound is rich in lipid peroxidation products, making it an ideal marker for lipid peroxidation .
Preparation Methods
The synthesis of dimorphecolic acid can be achieved through highly stereoselective reduction of a side-chain carbonyl group in a π-allyltricarbonyliron lactone complex . This method involves a diastereoselective reduction of the ketone, followed by a stereoselective decarboxylation to create the stereochemical elements of dimorphecolic acid . Industrial production methods often involve the use of Grignard reagents and other stereoselective reactions to achieve the desired configuration .
Chemical Reactions Analysis
9-Hydroxy-10(E),12(E)-octadecadienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxy acids, while reduction can yield saturated fatty acids .
Scientific Research Applications
9-Hydroxy-10(E),12(E)-octadecadienoic acid has a wide range of scientific research applications. In chemistry, it is used as a marker for lipid peroxidation due to its rich content of lipid peroxidation products . In biology and medicine, it has been studied for its anticancer properties, particularly its ability to induce apoptosis in cancer cells . Additionally, it has applications in the study of metabolic pathways and the development of therapeutic agents . In industry, dimorphecolic acid is used in the production of biodegradable polymers and other materials .
Mechanism of Action
The mechanism of action of dimorphecolic acid involves its interaction with cellular membranes and metabolic pathways. It is believed to exert its effects by inducing lipid peroxidation and disrupting cellular membranes, leading to apoptosis . The molecular targets and pathways involved include the regulation of sphingomyelin synthesis and the downregulation of dihydrofolate reductase . These actions contribute to its anticancer properties and other biological activities .
Comparison with Similar Compounds
9-Hydroxy-10(E),12(E)-octadecadienoic acid is similar to other hydroxylated fatty acids, such as coriolic acid and 2-hydroxyoleic acid . it is unique in its specific configuration and biological activities. Coriolic acid, for example, is another hydroxylated octadecadienoic acid, but it has different stereochemistry and biological properties . 2-Hydroxyoleic acid is known for its anticancer activities, but it exerts its effects through different mechanisms and targets . These differences highlight the uniqueness of dimorphecolic acid in terms of its structure and function.
Properties
CAS No. |
15514-85-9 |
|---|---|
Molecular Formula |
C18H32O3 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(10E,12E)-9-hydroxyoctadeca-10,12-dienoic acid |
InChI |
InChI=1S/C18H32O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h6,8,11,14,17,19H,2-5,7,9-10,12-13,15-16H2,1H3,(H,20,21)/b8-6+,14-11+ |
InChI Key |
NPDSHTNEKLQQIJ-SIGMCMEVSA-N |
SMILES |
CCCCCC=CC=CC(CCCCCCCC(=O)O)O |
Isomeric SMILES |
CCCCC/C=C/C=C/C(CCCCCCCC(=O)O)O |
Canonical SMILES |
CCCCCC=CC=CC(CCCCCCCC(=O)O)O |
| 15514-85-9 | |
physical_description |
Solid |
Synonyms |
9-HODE 9-hydroxy-10,12-octadecadienoic acid 9-hydroxy-10,12-octadecadienoic acid, (E,E)-(+-)-isomer 9-hydroxy-10,12-octadecadienoic acid, (E,E)-isomer 9-hydroxy-10,12-octadecadienoic acid, (E,Z)-(+-)-isomer 9-hydroxy-10,12-octadecadienoic acid, (E,Z)-isomer 9-hydroxy-10,12-octadecadienoic acid, (R-(E,Z))-isomer 9-hydroxy-10,12-octadecadienoic acid, (S-(E,Z))-isomer 9-hydroxylinoleic acid 9-OH-18:2delta(10t,12t) dimorphecolic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-4-(1-methylpiperidin-4-ylidene)-4,9-dihydro-10H-benzo[4,5]cyclohepta[1,2-b]thiophen-10-one](/img/structure/B232055.png)
![4-(6,11-Dihydrodibenzo[b,e]thiepin-11-yloxy)-1-methylazepane](/img/structure/B232060.png)
![4-(6,11-Dihydrodibenzo[b,e]thiepin-11-yloxy)-1-methylpiperidine](/img/structure/B232062.png)
![sodium;(3R,4S,5S,6R)-3-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-2,4,5-triol;hydrogen sulfate](/img/structure/B232063.png)

![N-[(4-methoxy-6,11-dihydrodibenzo[b,e]thiepin-11-yl)methyl]-N,N-dimethylamine](/img/structure/B232073.png)
![1-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-N-methylmethanamine](/img/structure/B232074.png)
![N-(6,11-dihydrodibenzo[b,e]thiepin-11-yl)-2-(dimethylamino)acetamide](/img/structure/B232077.png)

![2-[4-(4-Hydroxyphenyl)-1-piperazinyl]-1-[4-(methylsulfonyl)phenyl]ethanone](/img/structure/B232082.png)
![11-[4-(Dimethylaminomethyl)phenyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol](/img/structure/B232083.png)

![3-[(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)amino]-1-propanol](/img/structure/B232089.png)

